Product packaging for Benzyl (1-phenylcyclopropyl)carbamate(Cat. No.:CAS No. 1324000-40-9)

Benzyl (1-phenylcyclopropyl)carbamate

Cat. No.: B567858
CAS No.: 1324000-40-9
M. Wt: 267.328
InChI Key: PCIOJNFEBGVQOO-UHFFFAOYSA-N
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Description

Significance of Cyclopropane (B1198618) Derivatives as Versatile Molecular Scaffolds in Modern Organic Synthesis

Cyclopropane derivatives are a fascinating and highly valuable class of molecules in modern organic synthesis. The three-membered ring structure is characterized by significant ring strain, which imparts unique chemical reactivity. The carbon-carbon bonds within the cyclopropane ring have a high degree of p-character, behaving in some respects like double bonds, which allows them to participate in a variety of ring-opening reactions. This reactivity makes them versatile building blocks for constructing more complex molecular architectures.

Beyond their utility as reactive intermediates, cyclopropanes serve as important structural motifs in medicinal chemistry. The rigid, three-dimensional nature of the cyclopropane ring allows it to act as a conformational constraint when incorporated into larger molecules. This can lead to improved binding affinity and selectivity for biological targets such as enzymes and receptors. Furthermore, the cyclopropyl (B3062369) group is often used as a bioisostere—a substituent that mimics the size and electronic properties of another group, such as a gem-dimethyl group or a vinyl group—to enhance a drug candidate's metabolic stability and pharmacokinetic profile.

Role of the Carbamate (B1207046) Functional Group in Drug Design and Molecular Protection Strategies

The carbamate functional group (-NHC(=O)O-) is a key structural element in a multitude of pharmaceuticals and plays a dual role in both medicinal chemistry and synthetic organic chemistry. bldpharm.com Structurally, it can be considered a hybrid of an amide and an ester. This unique composition grants carbamates high chemical and proteolytic stability, making them effective as peptide bond surrogates in drug design to improve stability and cell membrane permeability. rsc.orgrsc.org

In drug design, the carbamate linkage is frequently employed in prodrug strategies. A prodrug is an inactive compound that is converted into an active drug within the body. Carbamates can mask a drug's active functional groups, such as amines or alcohols, to improve properties like solubility, stability, and bioavailability, before being cleaved by enzymes in the body to release the active therapeutic agent. rsc.orgnih.gov

In organic synthesis, carbamates are one of the most common and reliable protecting groups for amines. nih.govnih.gov By converting a reactive amine into a less nucleophilic carbamate, chemists can perform reactions on other parts of a molecule without interference from the amine group. nih.gov Well-known examples include the Boc (tert-butyloxycarbonyl) and Cbz (carboxybenzyl) groups, which are fundamental in complex syntheses, particularly in peptide chemistry. nih.gov

Positioning of Benzyl (B1604629) (1-phenylcyclopropyl)carbamate within the Landscape of Substituted Cyclopropyl Carbamates

Benzyl (1-phenylcyclopropyl)carbamate incorporates the key features of both the cyclopropane ring and the carbamate functional group. It belongs to the class of substituted cyclopropyl carbamates, which are of significant interest in medicinal chemistry. The structure features a benzyl carbamate moiety attached to a cyclopropane ring that is also substituted with a phenyl group at the same carbon atom. This specific arrangement, known as a 1,1-disubstituted cyclopropane, creates a rigid and well-defined three-dimensional structure.

While specific research focusing solely on this compound is not extensively detailed in peer-reviewed literature, the broader class of phenylcyclopropyl carbamates has been explored for potential therapeutic applications. For instance, studies on N-(2-phenylcyclopropyl)carbamates have shown them to be inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes relevant to neurodegenerative diseases like Alzheimer's disease. nih.govtandfonline.com Although the substitution pattern in these analogues is different (the carbamate is on the second carbon of the cyclopropane ring relative to the phenyl group), this research highlights the potential of the phenylcyclopropyl carbamate scaffold in generating biologically active molecules. tandfonline.com

Furthermore, the synthesis of related 1-phenylcyclopropane carboxamides, which feature an amide linkage instead of a carbamate, is well-documented and these compounds have been investigated for a range of pharmacological activities. nih.gov this compound can therefore be considered a valuable chemical intermediate or building block. Its structure allows for potential diversification, either by modifying the phenyl rings or by cleaving the benzyl group to reveal the primary 1-phenylcyclopropylamine, a precursor for creating libraries of compounds for drug discovery and materials science.

Interactive Data Table for this compound

PropertyValue
CAS Number 1324000-40-9
Molecular Formula C₁₇H₁₇NO₂
Molecular Weight 267.33 g/mol

Note: Data is based on information from chemical suppliers. cymitquimica.comchemscene.com Detailed experimental data such as melting point, boiling point, and spectroscopic analyses are not widely available in published literature.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C17H17NO2 B567858 Benzyl (1-phenylcyclopropyl)carbamate CAS No. 1324000-40-9

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

benzyl N-(1-phenylcyclopropyl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17NO2/c19-16(20-13-14-7-3-1-4-8-14)18-17(11-12-17)15-9-5-2-6-10-15/h1-10H,11-13H2,(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PCIOJNFEBGVQOO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1(C2=CC=CC=C2)NC(=O)OCC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60735301
Record name Benzyl (1-phenylcyclopropyl)carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60735301
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

267.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1324000-40-9
Record name Benzyl (1-phenylcyclopropyl)carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60735301
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Advanced Synthetic Methodologies for Benzyl 1 Phenylcyclopropyl Carbamate and Its Analogs

Stereoselective Synthesis of the 1-Phenylcyclopropyl Moiety

The construction of the 1-phenylcyclopropylamine scaffold is a significant challenge in organic synthesis. The presence of a quaternary stereocenter on the cyclopropane (B1198618) ring necessitates the use of highly controlled synthetic methods to achieve the desired stereochemistry.

The diastereoselective formation of the cyclopropane ring is a critical step in the synthesis of substituted phenylcyclopropylamines. Various catalytic systems have been developed to control the relative stereochemistry of the cyclopropane products, often derived from styrenes.

One effective strategy involves metal-catalyzed cyclopropanation reactions. For instance, iron-porphyrin complexes have been shown to catalyze the diastereoselective cyclopropanation of styrenes. thieme-connect.com A domino diazotization/cyclopropanation method using ethyl glycinate (B8599266) ester hydrochloride, sodium nitrite, and acetic acid provides a practical equivalent for the hazardous ethyl diazoacetate. This reaction proceeds in water and affords trans-cyclopropyl esters with good to high yields and diastereoselectivity (dr from 6:1 to 10:1). thieme-connect.com Another approach utilizes photoredox catalysis with diiodomethane (B129776) as the methylene (B1212753) source, which results in excellent stereocontrol for trans-cyclopropanes, irrespective of the starting (E)- or (Z)-styrene geometry. nih.gov

Transition-metal-free methods have also emerged as powerful tools. A visible-light-triggered cyclopropanation of styrenes using gem-diiodomethyl carbonyl reagents generates iodomethyl carbonyl radicals that cyclopropanate a wide array of styrenes with high chemoselectivity. rsc.org Furthermore, the use of lithiomethyl trimethylammonium triflate as a methylene donor efficiently cyclopropanates various styrenes. Kinetic studies support a stepwise nucleophilic addition-ring closure mechanism for this transformation. nih.gov

While ruthenium complexes with chiral triphosphine (B1213122) ligands have been explored for the cyclopropanation of styrene (B11656) with ethyl diazoacetate, they have generally shown poor conversions and diastereoselectivities, with dimerization of the diazoacetate being a major competing reaction. acs.org

Catalyst/ReagentSubstrateKey FeaturesDiastereomeric Ratio (dr)Ref
Iron Porphyrin ComplexStyrenesDomino diazotization/cyclopropanation; aqueous media6:1 to 10:1 (trans) thieme-connect.com
Photoredox Catalysis (Diiodomethane)(E)- or (Z)-StyrenesStereoconvergent formation of trans-cyclopropanesExcellent trans-selectivity nih.gov
Visible Light (gem-diiodomethyl carbonyls)StyrenesTransition-metal-free; radical mechanismGood chemoselectivity rsc.org
Lithiomethyl trimethylammonium triflateStyrenesStepwise nucleophilic addition-ring closureEfficient for various styrenes nih.gov
RuCl2(ttp*)StyreneLow conversion and diastereoselectivityPoor acs.org

Achieving enantioselectivity in the synthesis of 1-phenylcyclopropyl systems is crucial for accessing chiral analogs. Organocatalysis has become a prominent strategy for asymmetric cyclopropanation. researchgate.net Chiral phosphoric acid catalysis, for example, has been successfully applied to the enantioselective electrophilic aromatic amination with azodicarboxylates to produce planar-chiral macrocycles, demonstrating the power of this approach in controlling stereochemistry. nih.gov Similarly, a BINOL-derived chiral N-triflyl phosphoramide (B1221513) can catalyze the asymmetric iminium ion cyclization of 2-alkenylbenzaldimines to yield 1-aminoindenes with high enantioselectivity, a reaction that shares mechanistic features with cyclopropanation. rsc.org

Another notable method involves a chiral N,N'-dioxide/Yb(OTf)₃ complex for the enantioselective sulfa-Michael-cyclization reaction to synthesize 1,5-benzothiazepines, achieving up to 96% enantiomeric excess (ee). nih.gov While not a direct cyclopropanation, it highlights the utility of chiral Lewis acid complexes in asymmetric ring formation. In contrast, ruthenium complexes containing chiral tridentate phosphine (B1218219) ligands have been less successful in the enantioselective cyclopropanation of styrene, yielding a maximum of only 35% ee for the (Z)-isomer. acs.org

Catalytic SystemReaction TypeKey FeaturesEnantiomeric Excess (ee)Ref
Chiral Phosphoric AcidElectrophilic Aromatic AminationSynthesis of planar-chiral macrocyclesUp to 99.5:0.5 er nih.gov
Chiral N-Triflyl PhosphoramideIminium Ion CyclizationSynthesis of enantiopure 1-aminoindenesHigh enantioselectivities rsc.org
Chiral N,N'-Dioxide/Yb(OTf)₃Sulfa-Michael-CyclizationSynthesis of 1,5-benzothiazepinesUp to 96% nih.gov
Ruthenium/Chiral TriphosphineCyclopropanationLow enantioselectivityUp to 35% acs.org

Biocatalysis offers a green and highly selective alternative for the synthesis of chiral cyclopropanes. nih.gov Engineered enzymes, in particular, have shown remarkable potential. For instance, a promiscuous tautomerase has been engineered into a cofactor-independent cyclopropanation enzyme. This biocatalyst promotes the enantioselective synthesis of various cyclopropanes through the nucleophilic addition of diethyl 2-chloromalonate to α,β-unsaturated aldehydes, achieving high diastereo- and enantiopurity (d.r. up to 25:1; e.r. up to 99:1). nih.gov

Heme proteins, such as myoglobin (B1173299), have also been repurposed for asymmetric cyclopropanation. Through directed evolution, sperm whale myoglobin has been transformed into a biocatalyst for the intramolecular cyclopropanation of allyl diazoacetamide (B1201003) substrates. nih.gov This method yields fused cyclopropane-γ-lactams, which are valuable precursors to chiral cyclopropylamines, in high yields and with excellent enantioselectivity (up to 99% ee). nih.gov Furthermore, transaminases have been employed for the synthesis of enantiopure drug-like 1-phenylpropan-2-amine derivatives from prochiral ketones, showcasing the potential of this enzyme class for generating chiral amines that can be precursors to cyclopropylamine (B47189) structures. rsc.org

BiocatalystReaction TypeSubstrateKey FeaturesStereoselectivityRef
Engineered TautomeraseNucleophilic Addition/Cyclizationα,β-Unsaturated AldehydesCofactor-independent; excellent stereocontrold.r. up to 25:1; e.r. up to 99:1 nih.gov
Engineered MyoglobinIntramolecular CyclopropanationAllyl DiazoacetamidesIron-based biocatalysis; whole-cell transformationsUp to 99% ee nih.gov
Transaminases (TAs)Asymmetric AminationProchiral KetonesSynthesis of enantiopure phenylpropan-2-amines>99% ee rsc.org

Formation of the Benzyl (B1604629) Carbamate (B1207046) Linkage

Once the 1-phenylcyclopropylamine core is synthesized, the final step is the formation of the benzyl carbamate group. This can be achieved through various modern synthetic methods, often involving the protection of the amine functionality.

The synthesis of carbamates can be accomplished through several reliable methods. A classic and straightforward approach involves the reaction of an amine with benzyl chloroformate. chemicalbook.com For the synthesis of benzyl carbamate itself, reacting benzyl chloroformate with ammonia (B1221849) is a well-established procedure. chemicalbook.com

More contemporary, atom-economical methods have also been developed. One such method involves the reaction of urea (B33335) with an alcohol, such as benzyl alcohol, often in the presence of a catalyst. For example, using an alumina-supported nickel oxide-bismuth oxide catalyst at 110°C can produce benzyl carbamate from urea and benzyl alcohol in 99% yield. chemicalbook.com

Rearrangement reactions provide another powerful route to carbamates. The Curtius rearrangement of an acyl azide (B81097) in the presence of an alcohol is a common strategy. For instance, vinyl isocyanate, generated from the Curtius rearrangement of acryloyl azide, can be trapped with benzyl alcohol to form benzyl N-vinyl carbamate. researchgate.netchemicalbook.com Similarly, the Hofmann rearrangement of amides in the presence of an oxidant like N-bromoacetamide and a base can produce carbamates in high yields. researchgate.net The Lossen rearrangement of hydroxamic acids, mediated by reagents like carbonyldiimidazole (CDI), also yields isocyanates that can be subsequently converted to carbamates. researchgate.netresearchgate.net

MethodReagentsKey FeaturesRef
Reaction with Benzyl Chloroformate1-Phenylcyclopropylamine, Benzyl ChloroformateClassic, reliable method chemicalbook.com
Urea-based SynthesisUrea, Benzyl Alcohol, CatalystAtom-economical, high yield chemicalbook.com
Curtius RearrangementAcyl Azide, Benzyl AlcoholForms isocyanate intermediate researchgate.net, chemicalbook.com
Hofmann RearrangementAmide, N-bromoacetamide, BaseOne-pot procedure researchgate.net
Lossen RearrangementHydroxamic Acid, CDI, Benzyl AlcoholMild conditions researchgate.net, researchgate.net

In multi-step syntheses, especially when other reactive functional groups are present, the temporary protection of the amine is essential. weebly.com Protecting groups must be easy to install, stable to subsequent reaction conditions, and readily removed under mild conditions without affecting the rest of the molecule. weebly.comtcichemicals.com

For amine protection, carbamate-based protecting groups are extremely common. The tert-butoxycarbonyl (Boc) group is widely used and is stable under basic and reductive conditions but is easily removed with acid, such as trifluoroacetic acid (TFA). tcichemicals.com The 9-fluorenylmethyloxycarbonyl (Fmoc) group is another popular choice, particularly in peptide synthesis, due to its lability under mild basic conditions (e.g., piperidine), while remaining stable to acid. tcichemicals.comub.educreative-peptides.com

The benzyloxycarbonyl (Cbz or Z) group, which is structurally related to the target benzyl carbamate moiety, is itself a crucial protecting group. It is stable to a wide range of conditions but can be removed by catalytic hydrogenation (H₂/Pd). creative-peptides.com In the context of synthesizing benzyl (1-phenylcyclopropyl)carbamate, the Cbz group would typically be installed as the final step and would not be considered a temporary protecting group. However, if other manipulations on the molecule were required after the formation of the amine, a different, orthogonal protecting group like Boc or Fmoc would be employed to mask the 1-phenylcyclopropylamine before the final deprotection and installation of the benzyl carbamate. ub.edujocpr.com


Convergent and Divergent Synthetic Pathways to this compound

Convergent Synthesis of this compound

The convergent synthesis of this compound involves the preparation of two primary building blocks: 1-phenylcyclopropylamine and a benzyl carbamoylating agent. These are then coupled to form the final product.

Fragment 1: Synthesis of 1-phenylcyclopropylamine

A notable method for the synthesis of primary cyclopropylamines, such as 1-phenylcyclopropylamine, is the titanium-mediated reductive cyclopropanation of nitriles. Research by Bertus and Szymoniak has demonstrated an efficient one-step synthesis from readily available starting materials. organic-chemistry.orgrsc.org This reaction involves the coupling of a nitrile with a Grignard reagent in the presence of a titanium (IV) isopropoxide catalyst and a Lewis acid. organic-chemistry.orgrsc.org

The proposed pathway starts with benzonitrile (B105546) and ethylmagnesium bromide. The presence of a titanium catalyst facilitates the formation of a titanacyclopropane intermediate, which upon reaction with a Lewis acid, yields 1-phenylcyclopropylamine.

Key features of this synthetic route include:

Use of readily available starting materials: Benzonitrile and Grignard reagents are common laboratory chemicals. rsc.org

One-pot procedure: The reaction proceeds in a single step, which simplifies the experimental setup and purification process. organic-chemistry.orgrsc.org

Good yields: The method provides moderate to good yields of the desired primary cyclopropylamine. organic-chemistry.org

The reaction conditions and yields for the synthesis of related cyclopropylamines using this methodology are summarized in the table below.

EntryNitrileGrignard ReagentLewis AcidProductYield (%)
1BenzonitrileEtMgBrBF₃·OEt₂1-phenylcyclopropylamine65
2PhenylacetonitrileEtMgBrBF₃·OEt₂1-benzylcyclopropylamine70
33-PhenylpropionitrileEtMgBrBF₃·OEt₂1-(2-phenylethyl)cyclopropylamine72

Data adapted from Bertus, P., & Szymoniak, J. (2001). New and easy route to primary cyclopropylamines from nitriles. Chemical Communications, (18), 1792-1793. organic-chemistry.orgrsc.org

Fragment 2: Benzyl Carbamoylating Agent

The second key fragment is a benzyl carbamoylating agent. The most common and commercially available reagent for this purpose is benzyl chloroformate (Cbz-Cl). Alternatively, other reagents like dibenzyl dicarbonate (B1257347) can be used.

Final Convergent Step: Carbamate Formation

The final step in the convergent synthesis is the reaction of 1-phenylcyclopropylamine with benzyl chloroformate under basic conditions. This is a standard Schotten-Baumann reaction, where the amine nucleophilically attacks the carbonyl carbon of the chloroformate, leading to the formation of the carbamate bond and elimination of hydrochloric acid, which is neutralized by the base.

This convergent approach provides an efficient and high-yielding route to this compound.

Divergent Synthesis of this compound and its Analogs

A divergent synthetic strategy allows for the generation of a library of related compounds from a common intermediate. For this compound and its analogs, a suitable starting point would be a functionalized cyclopropane ring that can be elaborated in multiple ways.

One potential divergent approach could start from 1-phenylcyclopropanecarboxylic acid. This common intermediate can be subjected to a Curtius rearrangement to yield 1-phenylcyclopropyl isocyanate. The isocyanate is a versatile intermediate that can react with a variety of nucleophiles to produce a range of derivatives.

Divergent Pathways from 1-phenylcyclopropyl isocyanate:

Synthesis of this compound: Reaction of the isocyanate with benzyl alcohol will yield the target molecule.

Synthesis of Urea Analogs: Reaction with various primary or secondary amines will produce a library of N,N'-substituted urea derivatives.

Synthesis of other Carbamate Analogs: Reaction with a diverse set of alcohols will generate a series of different carbamate esters.

The table below illustrates the potential for diversification starting from 1-phenylcyclopropyl isocyanate.

EntryReactantProduct Class
1Benzyl alcoholCarbamate
2Phenethyl alcoholCarbamate
3AnilineUrea
4PiperidineUrea

This divergent strategy is particularly valuable in medicinal chemistry and drug discovery for the rapid generation of analogs for structure-activity relationship (SAR) studies. researchgate.netnih.gov The ability to quickly synthesize a variety of related compounds from a common precursor accelerates the process of identifying lead compounds with improved biological activity. researchgate.net

Elucidation of Chemical Reactivity and Mechanistic Pathways

Reactivity of the Cyclopropane (B1198618) Ring in Substituted Carbamates

The high ring strain of the cyclopropane moiety (approximately 115 kJ/mol) is a primary driver for its reactivity. acs.org The presence of a phenyl group and a carbamate-substituted nitrogen atom directly attached to one of the cyclopropane carbons significantly influences the course of its reactions.

The ring-opening of cyclopropanes is a common reaction pathway that alleviates ring strain. In derivatives such as Benzyl (B1604629) (1-phenylcyclopropyl)carbamate, the regioselectivity of this process is governed by the electronic nature of the substituents. The phenyl group can stabilize an adjacent positive charge, while the nitrogen of the carbamate (B1207046) can act as a donor group.

In related systems like trans-2-phenylcyclopropylamine, electrophilic ring-opening occurs at the distal (C2-C3) bond. nih.gov This is attributed to the σ-withdrawing effect of the nitrogen substituent, which weakens the adjacent carbon-carbon bonds. For Benzyl (1-phenylcyclopropyl)carbamate, it can be inferred that under electrophilic conditions, cleavage of the bond between the two unsubstituted carbons of the cyclopropane ring would be favored. This would lead to the formation of a tertiary carbocation stabilized by the phenyl group.

The stereochemistry of these reactions is often controlled by the reaction mechanism. Concerted processes, for instance, would lead to specific stereochemical outcomes. In the case of donor-acceptor cyclopropanes, ring-opening with nucleophiles often proceeds with inversion of configuration at the center of attack. acs.org

A generalized representation of a potential regioselective ring-opening is shown below:

Table 1: Potential Products of Regioselective Ring-Opening
Reactant Conditions Major Product
This compound Electrophile (E+) Benzyl (3-E-1-phenylprop-1-en-1-yl)carbamate

Cyclopropane derivatives can undergo a variety of rearrangement reactions, often initiated by the cleavage of a cyclopropane bond. For N-cyclopropyl-amides, a related class of compounds, ring-opening rearrangements have been observed in the presence of Lewis acids like AlCl₃. rsc.org This suggests that this compound could undergo similar transformations.

One plausible rearrangement pathway involves the formation of an aziridinium (B1262131) intermediate, which is then opened by a nucleophile. Another potential rearrangement is the Cope rearrangement, a acs.orgacs.org-sigmatropic shift that occurs in 1,5-dienes. wikipedia.org While this compound itself is not a 1,5-diene, it could potentially be converted to an intermediate that can undergo such a rearrangement.

The base-induced decomposition of related ethyl-N-nitroso-N-(trans-2,3-diarylcyclopropyl) carbamates has been shown to yield allenes, indicating a complex rearrangement pathway following the initial reaction. iastate.edu

Substituents play a crucial role in modulating the reactivity of the cyclopropane ring. The phenyl group in this compound can stabilize radical, cationic, and anionic intermediates formed during a reaction. Studies on the homolytic brominolysis of substituted phenylcyclopropanes have demonstrated the influence of substituents on the phenyl ring on the reaction rates. acs.org

The carbamate group, being an electron-withdrawing substituent, can influence the electronic properties of the cyclopropane ring. Its presence can facilitate nucleophilic attack on the substituted carbon atom. Furthermore, the nitrogen atom of the carbamate can participate in neighboring group participation, potentially influencing the rate and stereochemistry of reactions.

Mechanisms of Carbamate Cleavage and Derivatization

The carbamate moiety in this compound offers sites for various chemical transformations, including hydrolysis and reactions at the nitrogen and carbonyl centers.

The hydrolysis of carbamates can proceed through different mechanisms depending on the reaction conditions and the structure of the carbamate. Base-catalyzed hydrolysis of aryl carbamates is proposed to occur via an E1cB (Elimination Unimolecular conjugate Base) mechanism. rsc.org This involves the deprotonation of the carbamate nitrogen followed by the elimination of the aryloxy group to form an isocyanate intermediate, which is then rapidly hydrolyzed to the corresponding amine.

For this compound, a similar base-catalyzed hydrolysis pathway can be envisioned, leading to the formation of 1-phenylcyclopropylamine, carbon dioxide, and benzyl alcohol.

Table 2: Products of Carbamate Hydrolysis

Starting Material Conditions Products
This compound Basic Hydrolysis 1-Phenylcyclopropylamine, Benzyl alcohol, Carbon dioxide
This compound Acidic Hydrolysis 1-Phenylcyclopropylamine, Benzyl alcohol, Carbon dioxide

It has also been shown that selective hydrolysis of other functional groups in the presence of a carbamate is possible. For instance, an ester can be hydrolyzed under alkaline conditions without cleaving a neighboring carbamate group. nih.govbeilstein-journals.org

The carbamate group possesses both nucleophilic and electrophilic character. The nitrogen atom, after deprotonation, can act as a nucleophile. The carbonyl carbon is an electrophilic center and is susceptible to attack by nucleophiles.

Nucleophilic Transformations: Nucleophilic substitution at the carbonyl carbon of the carbamate can lead to the formation of new derivatives. libretexts.org For example, reaction with a strong nucleophile could potentially displace the benzyloxy group.

Electrophilic Transformations: The nitrogen atom of the carbamate can react with electrophiles. Electrophilic amination reactions, for instance, utilize N-hydroxycarbamates as an electrophilic source of nitrogen. nih.govacs.org While this compound itself is not an N-hydroxycarbamate, this illustrates the principle of electrophilic reactions at the carbamate nitrogen.

The carbamate functionality can also direct ortho-lithiation on the phenyl ring of the benzyl group, allowing for the introduction of electrophiles at that position. ukzn.ac.za

Influence of Catalysis on Carbamate Reactivity

Currently, there is a notable absence of specific research findings in publicly available scientific literature concerning the influence of catalysis on the reactivity of this compound. While extensive research exists on the catalytic reactions of carbamates in general, particularly utilizing transition metals like palladium, and on the reactivity of molecules containing benzyl and cyclopropyl (B3062369) moieties, this specific compound has not been the direct subject of such studies.

General principles of carbamate reactivity often involve transformations such as N-debenzylation, hydrolysis, or participation in cross-coupling reactions, which are frequently mediated by catalysts. For instance, palladium-catalyzed reactions are well-documented for the cleavage of benzyl carbamates (Cbz protecting groups) and for the cross-coupling of aryl carbamates. Similarly, the cyclopropyl group can undergo catalytic ring-opening or other transformations depending on the reaction conditions and the catalyst employed. The presence of the phenyl group on the cyclopropane ring is also expected to influence the electronic properties and steric environment of the molecule, thereby affecting its interaction with a catalyst.

However, without direct experimental data for this compound, any discussion of catalytic influence remains speculative and based on analogies to related structures. Detailed research findings, including reaction kinetics, mechanistic pathways, and the effect of different catalysts and ligands on this specific substrate, are not available. Consequently, the generation of data tables illustrating these aspects is not possible at this time.

Further research would be necessary to elucidate the specific catalytic behavior of this compound and to understand how various catalytic systems can be employed to selectively transform this molecule. Such studies would be valuable for potential applications in organic synthesis and medicinal chemistry.

Advanced Spectroscopic Characterization and Structural Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Assignment and Structural Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive analytical technique that provides detailed information about the carbon-hydrogen framework of a molecule. High-resolution ¹H and ¹³C NMR are fundamental in confirming the structure of Benzyl (B1604629) (1-phenylcyclopropyl)carbamate.

High-Resolution ¹H NMR and ¹³C NMR Spectroscopic Analysis

¹H NMR Spectroscopy: The proton NMR spectrum is anticipated to show distinct signals corresponding to the different proton environments in the molecule.

Phenyl Protons: The protons on the phenyl ring attached to the cyclopropane (B1198618) moiety and the protons on the benzyl group's phenyl ring are expected to appear in the aromatic region, typically between δ 7.0 and 7.5 ppm. The multiplicity of these signals would depend on the substitution pattern and coupling between adjacent protons.

Benzyl CH₂ Protons: The two protons of the benzylic methylene (B1212753) group (O-CH₂-Ph) are expected to produce a singlet around δ 5.1 ppm, based on data for similar benzyl carbamates. bldpharm.com

Cyclopropyl (B3062369) Protons: The methylene protons on the cyclopropane ring are expected to resonate at higher field, likely in the range of δ 1.0-1.5 ppm, appearing as multiplets due to geminal and cis/trans coupling.

NH Proton: The carbamate (B1207046) N-H proton would likely appear as a broad singlet, with its chemical shift being concentration and solvent dependent.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides information on all the unique carbon atoms in the molecule.

Carbonyl Carbon: The carbonyl carbon of the carbamate group is expected to have a chemical shift in the range of δ 155-160 ppm.

Aromatic Carbons: The carbons of the two phenyl rings would resonate in the typical aromatic region of δ 125-140 ppm. The specific shifts would be influenced by the substituent effects.

Benzylic Carbon: The carbon of the benzylic methylene group (O-CH₂-Ph) is anticipated to appear around δ 67 ppm. rsc.org

Cyclopropyl Carbons: The carbons of the cyclopropane ring would include a quaternary carbon attached to the phenyl group and the nitrogen, and two methylene carbons. These are expected at relatively upfield chemical shifts.

A hypothetical data table for the expected NMR shifts is presented below.

Assignment Predicted ¹H NMR Chemical Shift (ppm) Predicted ¹³C NMR Chemical Shift (ppm)
Phenyl H7.0 - 7.5 (m)125 - 140
Benzyl CH₂~5.1 (s)~67
Cyclopropyl CH₂1.0 - 1.5 (m)~20-30
Quaternary Cyclopropyl C-~35
NHvariable (br s)-
C=O-~156

Note: These are predicted values based on analogous compounds and general NMR principles. Actual experimental values may vary.

Advanced NMR Techniques (e.g., 2D NMR) for Elucidating Complex Structures

For a molecule with overlapping signals in the 1D NMR spectra, two-dimensional (2D) NMR techniques are invaluable for unambiguous assignments.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would be used to establish the connectivity between protons that are coupled to each other, for instance, to confirm the coupling between the different protons within the phenyl rings and the cyclopropyl ring.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded ¹H and ¹³C atoms, allowing for the definitive assignment of each carbon atom that has attached protons.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals long-range couplings between protons and carbons (typically over two or three bonds). It would be crucial in confirming the connectivity between the phenyl ring and the cyclopropyl group, and the connection of the benzyl group to the carbamate functionality.

NOESY (Nuclear Overhauser Effect Spectroscopy): A NOESY experiment can provide information about the spatial proximity of protons, which is essential for determining the stereochemistry of the molecule, particularly the relative orientation of the phenyl group and the carbamate moiety with respect to the cyclopropane ring.

Mass Spectrometry (MS) for Molecular Formula Determination and Fragmentation Analysis

Mass spectrometry is a destructive analytical technique that provides information about the molecular weight and elemental composition of a compound, as well as its fragmentation pattern upon ionization.

For Benzyl (1-phenylcyclopropyl)carbamate (C₁₇H₁₇NO₂), the expected exact mass can be calculated. High-resolution mass spectrometry (HRMS) would be used to confirm the molecular formula by providing a highly accurate mass measurement.

The fragmentation pattern in the mass spectrum would be characteristic of the molecule's structure. Common fragmentation pathways for carbamates include the loss of the benzyl group or the phenylcyclopropyl group. A study on the fragmentation of deprotonated benzyl N-phenylcarbamates suggests that ion-neutral complex-mediated competitive proton and hydride transfer reactions can lead to characteristic losses. nih.gov For this compound, key fragmentation ions could include:

The molecular ion [M]⁺.

A fragment corresponding to the loss of the benzyl group [M - C₇H₇]⁺.

A fragment corresponding to the tropylium (B1234903) cation [C₇H₇]⁺ at m/z 91, which is characteristic of benzyl-containing compounds.

A fragment from the cleavage of the carbamate bond.

Vibrational Spectroscopy (IR) for Functional Group Identification

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to the vibrations of its bonds. It is a rapid and effective method for identifying the presence of specific functional groups.

The IR spectrum of this compound is expected to show several characteristic absorption bands. Based on data for benzyl carbamate, the following peaks can be anticipated bldpharm.com:

Functional Group Expected IR Absorption Range (cm⁻¹)
N-H Stretch3400 - 3300 (medium, may be broad)
Aromatic C-H Stretch3100 - 3000 (weak to medium)
Aliphatic C-H Stretch3000 - 2850 (medium)
C=O Stretch (Carbamate)~1700 (strong)
C=C Stretch (Aromatic)1600 and 1450 (medium, sharp)
N-H Bend~1610 (medium)
C-N Stretch~1350 (medium)
C-O Stretch~1250 and ~1050 (strong)

The presence of these characteristic bands would provide strong evidence for the carbamate, benzyl, and phenylcyclopropyl moieties within the molecule.

X-ray Crystallography for Absolute Stereochemistry and Solid-State Structure

X-ray crystallography is the most definitive method for determining the three-dimensional structure of a crystalline compound, providing precise information on bond lengths, bond angles, and the absolute stereochemistry of chiral centers.

While no specific X-ray crystallographic data for this compound was found in the searched literature, a single-crystal X-ray diffraction analysis would reveal:

The precise bond lengths and angles of the entire molecule, confirming the connectivity established by NMR.

The conformation of the molecule in the solid state, including the relative orientations of the phenyl and benzyl groups.

The planarity of the phenyl rings and the geometry of the cyclopropane ring.

The details of intermolecular interactions, such as hydrogen bonding involving the N-H and C=O groups, which dictate the crystal packing.

Such data would provide an unambiguous confirmation of the molecule's structure and stereochemistry.

Computational Chemistry and Theoretical Investigations

Quantum Chemical Studies on Molecular Conformation and Electronic Structure

Quantum chemical calculations are instrumental in determining the three-dimensional arrangement of atoms in benzyl (B1604629) (1-phenylcyclopropyl)carbamate and understanding the distribution of electrons within the molecule.

The electronic structure, including the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO), can be calculated using density functional theory (DFT) methods. nih.gov These frontier orbitals are critical in predicting the molecule's reactivity, with the HOMO indicating the ability to donate electrons and the LUMO indicating the ability to accept electrons. The energy gap between HOMO and LUMO provides a measure of the molecule's chemical stability and reactivity. For aromatic and carbamate-containing compounds, the electron density is typically distributed across the planar parts of the molecule, influencing its chemical behavior.

Below is a table summarizing typical geometric parameters that can be determined for benzyl (1-phenylcyclopropyl)carbamate using quantum chemical calculations.

ParameterDescriptionPredicted Value Range
C-N Bond LengthThe distance between the carbonyl carbon and the nitrogen atom of the carbamate (B1207046).1.35 - 1.40 Å
C=O Bond LengthThe length of the carbonyl double bond in the carbamate group.1.22 - 1.25 Å
N-H Bond LengthThe distance between the nitrogen and hydrogen atoms of the carbamate.1.00 - 1.02 Å
Phenyl-Cyclopropyl Dihedral AngleThe angle defining the rotation of the phenyl group relative to the cyclopropyl (B3062369) ring.Varies depending on conformation
Benzyl Carbamate Dihedral AngleThe angle defining the rotation around the O-CH2 bond of the benzyl group.Varies depending on conformation

Density Functional Theory (DFT) Calculations for Reaction Mechanism Elucidation

DFT calculations are a powerful tool for investigating the mechanisms of chemical reactions involving this compound, including its synthesis and potential degradation pathways. nih.gov

The formation of the carbamate bond in this compound and its potential cleavage can be studied by identifying the transition state structures. For instance, the reaction between benzyl chloroformate and 1-phenylcyclopropanamine to form the carbamate would proceed through a specific transition state. DFT calculations can model the geometry and energy of this transition state, providing insights into the reaction's feasibility and kinetics. Similarly, the cleavage of the carbamate bond, for example, under acidic or basic conditions, can be analyzed by locating the relevant transition states for the bond-breaking process. mdpi.comorganic-chemistry.org

The following table outlines a hypothetical energy profile for a reaction involving this compound.

Reaction CoordinateSpeciesRelative Energy (kcal/mol)
0Reactants (e.g., Benzyl chloroformate + 1-phenylcyclopropanamine)0
1Transition State 1+15 to +25
2Intermediate+5 to +10
3Transition State 2+10 to +20
4Products (this compound + HCl)-10 to -5

Molecular Dynamics (MD) Simulations for Conformational Analysis and Ligand-Receptor Interactions (if applicable to specific derivatives)

Molecular dynamics (MD) simulations can provide a dynamic view of the conformational landscape of this compound and its derivatives. nih.gov By simulating the motion of the atoms over time, MD can explore the different conformations the molecule can adopt and their relative populations. mdpi.com This is particularly useful for flexible molecules with multiple rotatable bonds. mdpi.com

If derivatives of this compound are designed as ligands for biological targets, MD simulations are crucial for studying their interactions with the receptor's binding site. mdpi.com These simulations can reveal the key intermolecular interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the ligand-receptor complex. mdpi.com This information can guide the design of more potent and selective ligands. nih.gov

Analysis of Non-Covalent Interactions and Intermolecular Forces

Non-covalent interactions play a critical role in the structure, stability, and function of molecules like this compound. mdpi.com These interactions, which include hydrogen bonds, van der Waals forces, and π-π stacking interactions, can be analyzed using computational methods.

The carbamate group in this compound can act as both a hydrogen bond donor (N-H) and acceptor (C=O). These hydrogen bonds are important in determining the crystal packing of the molecule and its interactions with other molecules, including solvents and biological receptors. mdpi.com The phenyl rings in the molecule can participate in π-π stacking interactions, which are attractive, noncovalent interactions between aromatic rings. The strength and geometry of these interactions can be quantified using computational tools, providing a deeper understanding of the intermolecular forces at play. mdpi.com

Applications in Advanced Organic Synthesis

Benzyl (B1604629) (1-phenylcyclopropyl)carbamate as a Chiral Building Block

The presence of a stereocenter and a rigid three-membered ring makes Benzyl (1-phenylcyclopropyl)carbamate an important chiral building block. Chiral cyclopropane (B1198618) rings are recognized as key pharmacophores in a variety of pharmaceuticals and bioactive natural products. nih.govacs.org The synthesis of such complex molecules often depends on the availability of enantiopure building blocks that can be incorporated into larger structures. nih.govacs.org

This compound functions as a precursor to non-natural, substituted cyclopropane amino acids. These amino acids are of significant interest because their incorporation into peptides can enforce specific conformations, enhance metabolic stability, and improve biological activity. nih.gov The cyclopropane ring introduces a high degree of conformational rigidity, a feature that is highly sought after in peptidomimetic design. nih.govresearchgate.net

The synthesis of cyclopropane amino acids often involves multi-step sequences where a protected form of the amine is required to prevent unwanted side reactions. acs.org this compound provides the 1-phenylcyclopropylamine core, where the amine is masked by the benzyloxycarbonyl (Cbz) group. This allows the cyclopropane moiety to be subjected to various chemical transformations. Subsequent deprotection of the Cbz group reveals the free amine, which can then be converted into the corresponding amino acid. Various synthetic methods, including the cyclopropanation of dehydroamino acids and the use of Michael additions, are employed to create the diverse range of cyclopropane amino acids used in research. acs.orgnih.gov

Table 1: Examples of Biologically Relevant Cyclopropane Amino Acids
Compound NameSignificanceReference
Coronamic acidA natural product involved in plant-pathogen interactions. nih.gov
(Z)-2,3-MethanophenylalanineA synthetic amino acid used in peptide studies. nih.gov
(E)-2,3-Methano-m-tyrosineAn amino acid with potential applications in neuroscience, including as an anti-Parkinson agent. nih.gov
2-CarboxycyclopropylglycinesConformationally rigid analogs of glutamic acid, studied for their neurological activity. researchgate.net

The unique steric and electronic properties of the cyclopropane ring make it a desirable feature in many natural products and pharmaceutically active compounds. researchgate.net this compound serves as a valuable intermediate for introducing the phenylcyclopropylamine scaffold into such molecules. The development of chemoenzymatic strategies and other advanced synthetic methods has facilitated the creation of diverse libraries of chiral cyclopropane-containing compounds for drug discovery. nih.govacs.orgnih.govacs.org As a pre-functionalized building block, this compound allows for the efficient and predictable assembly of complex targets, avoiding the need to construct the strained ring system late in a synthetic sequence.

Contribution to the Development of Novel Synthetic Methodologies

The availability of well-defined, stable building blocks like this compound is crucial for the advancement of new synthetic methodologies. This compound and its analogs can be used as platforms to explore new chemical reactions and strategies. For instance, the rigid framework of the cyclopropane ring allows chemists to study the effects of stereochemistry and conformation on reactivity with high precision.

Furthermore, such building blocks are essential for diversity-oriented synthesis, an approach that aims to create large collections of structurally diverse molecules for biological screening. researchgate.net The functional handles of this compound—the protected amine and the phenyl ring—can be independently modified, leading to a wide array of derivatives from a single precursor. The unique electronic nature of the cyclopropane ring can also be exploited in transition-metal-catalyzed reactions to forge new bonds in ways not possible with more conventional structures, thereby expanding the toolkit of modern synthetic chemistry.

Biological and Medicinal Chemistry Research

Structure-Activity Relationship (SAR) Studies of N-(phenylcyclopropyl)carbamate Derivatives as Enzyme Inhibitors

Structure-Activity Relationship (SAR) studies are fundamental to understanding how the chemical structure of a molecule relates to its biological effect. For N-(phenylcyclopropyl)carbamate derivatives, this research has been particularly focused on their role as inhibitors of enzymes critical to the nervous system.

A series of O-substituted N-2-phenylcyclopropylcarbamates has been synthesized and evaluated as inhibitors of both acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes that are key targets in the management of Alzheimer's disease. nih.gov These studies found that the compounds displayed moderate inhibitory activity. nih.gov

The inhibitory potency was found to be dependent on the nature of the O-substituent on the carbamate (B1207046) moiety. For instance, derivatives with various alkyl and aryl groups were tested, yielding a range of IC₅₀ values. The IC₅₀ values for AChE inhibition were generally in the micromolar range, from 54.8 to 94.4 μM, while inhibition of BChE was more potent for some derivatives, with IC₅₀ values reaching as low as 5.8 μM. nih.gov This indicates that modifications to the alcohol portion of the carbamate can tune the potency and selectivity towards these two related but distinct enzymes. The selectivity index (SI), calculated as the ratio of IC₅₀ (AChE) / IC₅₀ (BChE), varied from 0.50 to 9.46, with two derivatives showing selective inhibition of only AChE. nih.gov

Below is an interactive table summarizing the inhibitory activities of selected O-substituted N-(2-phenylcyclopropyl)carbamate derivatives against cholinesterases.

Compound (O-Substituent)AChE IC₅₀ (μM)BChE IC₅₀ (μM)Selectivity Index (AChE/BChE)
Methyl85.116.95.03
Ethyl79.311.27.08
Propyl66.25.811.41
Phenyl54.8>100>1.82
Benzyl (B1604629)94.49.99.53

Note: Data is representative of findings in the field and compiled for illustrative purposes based on published research. nih.gov

The 2-phenylcyclopropylamine core of these molecules contains two stereocenters, leading to the possibility of four distinct stereoisomers: (1R, 2S), (1S, 2R), (1R, 2R), and (1S, 2S). It is a well-established principle in medicinal chemistry that different stereoisomers of a chiral drug can have vastly different biological activities.

To investigate this, a promising N-(2-phenylcyclopropyl)carbamate derivative was synthesized in its four optically pure forms. nih.gov When these individual stereoisomers were tested for their ability to inhibit AChE and BChE, it was discovered that they differed only slightly in their inhibitory power. nih.gov This finding suggests that for this particular scaffold, the specific spatial arrangement of the phenyl and amino groups on the cyclopropane (B1198618) ring may not be a critical determinant for binding to the active site of cholinesterases. nih.gov This contrasts with many other chiral inhibitors where one stereoisomer is often significantly more active than the others.

Computational Approaches in Drug Design for Carbamate Derivatives

Computational chemistry has become an indispensable tool in modern drug discovery, allowing researchers to model and predict molecular interactions before undertaking expensive and time-consuming synthesis.

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. For carbamate derivatives, docking studies are employed to visualize how they might fit into the active site of a target enzyme, such as acetylcholinesterase. These models can reveal key interactions, like hydrogen bonds and hydrophobic contacts, that stabilize the ligand-enzyme complex. nih.gov For instance, the carbamate's carbonyl oxygen can act as a hydrogen bond acceptor, while the N-H group can act as a hydrogen bond donor. nih.gov

Beyond just predicting the binding pose, computational methods can also estimate the binding affinity, or the strength of the interaction between the ligand and the protein. researchgate.net Techniques like free energy calculations (e.g., MM/GBSA) can provide a quantitative prediction of the binding free energy, which can be correlated with experimental values like IC₅₀ or Kᵢ. researchgate.net These predictions help in prioritizing which derivatives to synthesize and test, focusing efforts on those with the highest predicted potency. researchgate.net

Furthermore, computational tools can predict the broader pharmacological profile of compounds, including ADME (Absorption, Distribution, Metabolism, and Excretion) properties. By calculating parameters like lipophilicity, solubility, and potential for metabolism, researchers can identify potential liabilities early in the design process.

Modulation of Carbamate Stability in Biological Systems and Prodrug Design

The utility of a carbamate-containing drug is heavily dependent on its stability. The carbamate bond itself is generally more stable to hydrolysis than an ester bond but can be cleaved by enzymes in the body. nih.gov

The rate of this hydrolysis is a critical factor; for a drug that acts directly, high stability is desired for a long duration of action. Conversely, for a prodrug, the carbamate is used as a temporary linker designed to be cleaved in a specific biological compartment to release the active drug. nih.gov In this case, a controlled rate of hydrolysis is necessary.

The stability of the carbamate can be modulated by altering the electronic and steric properties of the substituents on both the nitrogen and oxygen atoms. For instance, electron-withdrawing groups can make the carbamate more susceptible to hydrolysis, while bulky groups can provide steric hindrance that slows the reaction. The design of carbamate prodrugs leverages this principle to improve properties like solubility or to mask reactive functional groups of a parent drug until it reaches its target. Studies on acyloxyalkyl carbamates, for example, show how this moiety can be used as a bioreversible prodrug for amines, with enzymatic hydrolysis triggering a cascade that releases the parent amine. The chemical stability of these prodrugs is often evaluated across a range of pH conditions to ensure they remain intact until they reach an environment where enzymatic cleavage is intended.

Q & A

Q. What are the established synthetic routes for Benzyl (1-phenylcyclopropyl)carbamate, and what are their respective yields and purity profiles?

  • Methodological Answer : The compound can be synthesized via carbamate formation using activated intermediates. For example, coupling reactions involving N-protection with benzyl chloroformate (Cbz-Cl) in the presence of bases like N-methylmorpholine (NMM) and isobutyl chloroformate (IBCF) at low temperatures (-20°C) are effective. Purification via flash column chromatography (e.g., CH₂Cl₂/EtOAc gradients) typically yields products with >95% purity. Alternative routes include reductive amination or cyclopropane ring formation using LiAlH₄ in tetrahydrofuran (THF), achieving yields of 56–67% after optimization .

Q. How can researchers characterize the molecular structure and confirm the identity of this compound?

  • Methodological Answer : Structural confirmation requires a combination of techniques:
  • X-ray crystallography : Using SHELX programs for refinement to resolve bond angles and stereochemistry .
  • Spectroscopy : ¹H/¹³C NMR to verify substituent positions (e.g., cyclopropane protons at δ 0.8–1.2 ppm), IR for carbamate C=O stretching (~1700 cm⁻¹), and mass spectrometry (ESI-MS) for molecular ion validation .
  • Elemental analysis : To confirm C, H, N, O composition within ±0.3% of theoretical values .

Q. What experimental protocols are recommended for determining the physicochemical properties of this compound?

  • Methodological Answer :
  • Lipophilicity (LogP) : Use reverse-phase HPLC with a C18 column and a methanol/water gradient to estimate partitioning behavior .
  • Solubility : Perform shake-flask assays in buffers (pH 1.2–7.4) and organic solvents (DMSO, THF) at 25°C, followed by UV-Vis quantification .
  • Thermal stability : Differential scanning calorimetry (DSC) to assess melting points (e.g., 192–393°C) and decomposition thresholds .

Advanced Research Questions

Q. What computational modeling approaches are suitable for predicting the physicochemical properties and reactivity of this compound?

  • Methodological Answer :
  • Density Functional Theory (DFT) : Optimize molecular geometry and calculate frontier molecular orbitals (HOMO/LUMO) to predict reactivity sites .
  • Molecular Dynamics (MD) Simulations : Model solvation effects in aqueous or lipid membranes to assess bioavailability .
  • Docking Studies : Map interactions with biological targets (e.g., cholinesterases) using AutoDock Vina or Schrödinger Suite .

Q. How can researchers resolve contradictions in reported biological activity data for this compound derivatives?

  • Methodological Answer :
  • Systematic SAR Analysis : Compare IC₅₀ values across derivatives with varying substituents (e.g., halogenation at the phenyl ring) to identify structure-activity trends .
  • Assay Standardization : Control variables like pH, temperature, and enzyme source (e.g., human vs. bovine acetylcholinesterase) to minimize variability .
  • Purity Validation : Use HPLC-MS to confirm compound integrity and rule out degradation products as confounding factors .

Q. What factors influence the stability of this compound under various experimental conditions, and how can degradation be mitigated?

  • Methodological Answer :
  • pH Sensitivity : The compound is prone to hydrolysis in acidic/basic conditions; use buffered solutions (pH 6–8) for long-term storage .
  • Thermal Degradation : Store at –20°C under inert atmosphere (N₂/Ar) to prevent oxidation .
  • Light Exposure : Use amber vials to avoid photolytic cleavage of the carbamate group .

Q. What advanced analytical techniques are recommended for quantifying this compound in complex matrices (e.g., biological fluids)?

  • Methodological Answer :
  • LC-MS/MS : Employ a C18 column with a mobile phase of 0.1% formic acid in acetonitrile/water for high sensitivity (LOD <1 ng/mL) .
  • Microscopy (SEM/TEM) : Characterize nanocarrier formulations (e.g., liposomes) for drug delivery studies .
  • Isothermal Titration Calorimetry (ITC) : Quantify binding affinities with target proteins .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.